5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol
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Overview
Description
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a methoxy group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and ability to form stable complexes with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. This step often requires the use of catalysts such as copper or ruthenium to facilitate the cycloaddition reaction .
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Attachment of the Triazole Ring to the Phenol: : The triazole ring is then attached to the phenol group through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic .
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Introduction of the Methoxy Group: : The methoxy group can be introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Phenolic Compounds: Compounds containing phenol groups are widely studied for their antioxidant properties and potential health benefits.
Uniqueness
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its methoxy, triazole, and phenol groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
736940-92-4 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
5-methoxy-2-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O2/c1-16-9-3-2-8(10(15)4-9)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3 |
InChI Key |
QSHJOIJAULQHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNN2C=NN=C2)O |
solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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